1-Pyrenebutanoyl-CoA

Mitochondrial Bioenergetics Inhibitor Profiling Fatty Acid Oxidation

Researchers studying mitochondrial fatty acid oxidation face the challenge that endogenous acyl-CoAs lack intrinsic fluorescence, making real-time tracking impossible without disruptive labels. 1-Pyrenebutanoyl-CoA solves this by combining the biochemical specificity of an acyl-CoA ester with a pyrene fluorophore, enabling direct spectroscopic monitoring. • Competitive CPT1 inhibitor (Ki 2.1 μM) for screening novel metabolic modulators. • Fluorescent substrate analog for outer mitochondrial membrane ACS enzymes; excimer/monomer ratio reports membrane partitioning. • Restricted to the outer membrane leaflet, ensuring compartment-specific signal. Supplied with documented purity (>99% TLC) and shipped under dry ice for stability, supporting reproducible, publication-ready data.

Molecular Formula C41H50N7O17P3S
Molecular Weight 1037.9 g/mol
Cat. No. B12363019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenebutanoyl-CoA
Molecular FormulaC41H50N7O17P3S
Molecular Weight1037.9 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O
InChIInChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34+,35?,36+,40-/m1/s1
InChIKeyFXJCVEBQTCSQNB-XPNXHGDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyrenebutanoyl-CoA Overview


1-Pyrenebutanoyl-CoA (PB-CoA), also known as S-1-pyrenebutanoate-CoA, is a fluorescent derivative of coenzyme A wherein the acyl moiety consists of a 4-carbon chain terminating in a pyrene fluorophore . With a molecular weight of 1037.86 g/mol and the molecular formula C41H50N7O17P3S, this compound is used as a research tool for investigating lipid metabolism, particularly in the context of mitochondrial function and fatty acid oxidation . Unlike its non-fluorescent endogenous counterparts, PB-CoA combines the biochemical recognition of an acyl-CoA ester with the spectroscopic properties of pyrene, enabling direct, real-time monitoring of molecular interactions and membrane dynamics in vitro [1].

Why 1-Pyrenebutanoyl-CoA Is Unique


1-Pyrenebutanoyl-CoA is not a generic acyl-CoA that can be freely substituted with another. Its primary differentiator lies in its engineered, dual functionality: it acts as both an active biochemical ligand and a fluorescent reporter [1]. Substituting it with a non-fluorescent acyl-CoA like palmitoyl-CoA eliminates the capacity for direct spectroscopic tracking. Conversely, substituting it with a structurally similar fluorescent molecule like (1-pyrenebutyryl)carnitine (PBC) results in a complete loss of affinity for CoA-dependent enzymes, such as carnitine palmitoyltransferase [2]. This fundamental divergence in biochemical activity and membrane interaction, as quantified in the evidence below, necessitates its specific selection for assays where the behavior of an acyl-CoA ester must be visualized and measured directly.

1-Pyrenebutanoyl-CoA: Quantitative Evidence


Mitochondrial Respiration Inhibition

1-Pyrenebutanoyl-CoA (PB-CoA) acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration in rat liver mitochondria [1]. This contrasts sharply with its structurally similar counterpart, (1-pyrenebutyryl)carnitine (PBC), which does not inhibit respiration when standard substrates like glutamate-malate or succinate are used [2].

Mitochondrial Bioenergetics Inhibitor Profiling Fatty Acid Oxidation

Carnitine Acyltransferase Inhibition

1-Pyrenebutanoyl-CoA competitively inhibits two key carnitine acyltransferases [1]. Its affinity differs markedly between enzymes, with a Ki of 2.1 μM for carnitine palmitoyl-CoA transferase and a Ki of 15 μM for octanoyl-CoA transferase [2]. In contrast, the carnitine analog PBC does not inhibit carnitine palmitoyl-CoA transferase at all under the same conditions [3].

Enzyme Kinetics Carnitine Shuttle Acyl-CoA Metabolism

Membrane Accessibility and Asymmetry

The physical interaction of 1-Pyrenebutanoyl-CoA with lipid bilayers is fundamentally different from that of (1-pyrenebutyryl)carnitine [1]. In studies with artificial lipid vesicles, PB-CoA is accessible only to the outer half of the bilayer [2]. In contrast, the more lipophilic PBC can cross the lipid vesicle bilayer and, once in the inner half, becomes trapped and is not easily removed by exogenous bovine serum albumin [3].

Membrane Biophysics Fluorescent Probe Lipid Transport

Excimer/Monomer Ratio Monitoring

1-Pyrenebutanoyl-CoA, like other pyrene derivatives, exhibits both monomer and excimer fluorescence [1]. The relative intensity of excimer to monomer fluorescence is a function of its microscopic concentration [2]. This property is shared with its analog PBC, but the underlying biochemical and membrane behaviors, as detailed above, are unique.

Fluorescence Spectroscopy Concentration Quantification Lipid Metabolism

1-Pyrenebutanoyl-CoA Applications


CPT1 Inhibitor Screening

Use 1-Pyrenebutanoyl-CoA as a competitive ligand and fluorescent probe in an assay designed to identify novel inhibitors of carnitine palmitoyltransferase 1 (CPT1) [1]. Its measured Ki of 2.1 μM for the transferase [2] provides a benchmark for assessing the relative potency of test compounds. The change in PB-CoA's fluorescence upon displacement from the enzyme's active site can serve as a direct, homogenous readout for high-throughput screening.

Acyl-CoA Synthetase Activity Studies

Employ 1-Pyrenebutanoyl-CoA as a fluorescent substrate analog to investigate the kinetics and substrate specificity of long-chain acyl-CoA synthetases [1]. Its restricted accessibility to only the outer leaflet of a membrane [2] makes it an ideal probe for studying ACS enzymes that are anchored to the outer mitochondrial membrane or the cytosolic face of the endoplasmic reticulum, allowing for real-time monitoring of product formation without interference from internal compartments.

Mitochondrial Outer Membrane Dynamics

Utilize the fluorescence properties of 1-Pyrenebutanoyl-CoA to study binding and partitioning events at the mitochondrial outer membrane [1]. The compound's excimer/monomer fluorescence ratio changes with local concentration, providing a method to monitor its association with membrane proteins or its insertion into the lipid bilayer [2]. Because it does not cross the membrane [3], the observed signal is specific to the outer membrane compartment.

Fatty Acid Oxidation Disorder Validation

Incorporate 1-Pyrenebutanoyl-CoA into a diagnostic research panel for validating biochemical assays related to fatty acid oxidation disorders. By quantifying the inhibition profile of a patient-derived sample against the known Ki of PB-CoA for specific carnitine acyltransferases [1], researchers can confirm the functional integrity of these enzymes and differentiate between deficiencies in long-chain versus medium-chain fatty acid metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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